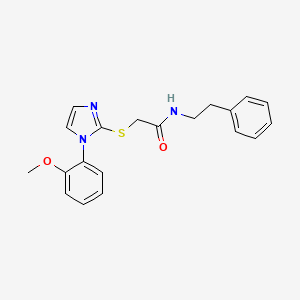

2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the methoxyphenyl group, and the formation of the thioether and acetamide linkages. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the methoxyphenyl group, and the acetamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The imidazole ring, for example, is aromatic and therefore relatively stable, but it can participate in reactions involving its nitrogen atoms . The thioether linkage could potentially be involved in oxidation or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the aromatic imidazole and phenyl rings could affect its solubility, melting point, and other properties .Scientific Research Applications

- Urapidil , derived from this compound, is an α-blocker used to treat essential hypertension and hypertensive emergencies. It lowers peripheral blood pressure without affecting heart rate or intracranial blood pressure. Urapidil can also cross the blood-brain barrier and activate the 5HT-1A receptor, making it effective for central antihypertensive activity .

- Urapidil’s rapid onset of action and controllability have led to its development in various dosage forms, including injections, oral capsules, and eye drops. Its unique mechanism prevents reflex tachycardia in patients, making it valuable for hypertensive crises and perioperative hypertension .

- The compound serves as a key intermediate in the synthesis of urapidil. An improved synthetic route involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane, catalyzed by Yb(OTf)3, leading to the formation of 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol. This route enhances yield and scalability for large-scale production .

- The structural and conformational features of related thioureas, including their ligand properties and coordination behavior towards transition metals, have been studied. While not directly related to urapidil, this field provides insights into the broader chemistry of similar compounds .

- Investigating the pharmacokinetics, pharmacodynamics, and safety profile of urapidil is crucial. Researchers explore its interactions with receptors, metabolic pathways, and potential side effects to optimize its clinical use .

- Researchers explore novel drug delivery methods for urapidil, aiming to enhance bioavailability, reduce side effects, and improve patient compliance. Formulations such as nanoparticles, liposomes, or transdermal patches could enhance its therapeutic efficacy .

Antihypertensive Activity

Drug Development

Synthetic Chemistry

Thiourea Chemistry

Pharmacology Research

Drug Delivery Systems

Future Directions

properties

IUPAC Name |

2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-25-18-10-6-5-9-17(18)23-14-13-22-20(23)26-15-19(24)21-12-11-16-7-3-2-4-8-16/h2-10,13-14H,11-12,15H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRYUVHEGZVBIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C2SCC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2758224.png)

![(3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2758226.png)

![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2758230.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2758233.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2758239.png)

![8-methoxy-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2758243.png)